molecular formula C11H17NO3 B13287046 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B13287046
M. Wt: 211.26 g/mol
InChI Key: LLTMJMRLIPCICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3

InChI Key

LLTMJMRLIPCICJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)CO)OC

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol. As a member of the amino-propanol class of compounds, this molecule holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into its synthesis, characterization, and potential applications.

Molecular and Physicochemical Properties

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is a substituted aminopropanol with a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The presence of a primary amine, a primary alcohol, and a dimethoxy-substituted phenyl group imparts a unique combination of polarity and lipophilicity, influencing its solubility and potential for biological interactions.

PropertyValueSource
CAS Number 201408-35-7
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Physical Form Solid
Melting Point Not available. For the isomeric compound 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol, a melting point of 131.5 ± 0.5 °C has been reported.[1]
Boiling Point Not available.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from 3,4-dimethoxybenzaldehyde. This could involve a Henry reaction with nitroethane to form a nitroalkene, followed by reduction of both the nitro group and the double bond, and subsequent reduction of a formed ester or acid to the primary alcohol. A more direct route could involve the reduction of a cyanohydrin derivative.

Diagram: Proposed Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

G 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Intermediate_A Nitroalkene intermediate 3,4-Dimethoxybenzaldehyde->Intermediate_A Henry Reaction Nitroethane Nitroethane Nitroethane->Intermediate_A Final_Product 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Intermediate_A->Final_Product Reduction Reducing_Agent_1 Reducing Agent (e.g., LiAlH4) Reducing_Agent_1->Final_Product

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity

The chemical reactivity of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is dictated by its three primary functional groups: the primary amine, the primary alcohol, and the electron-rich aromatic ring.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation.

  • Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified.

  • Aromatic Ring: The dimethoxy-substituted phenyl group is susceptible to electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

As experimental spectra for this specific compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the range of 6.7-6.9 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

  • Methine Proton (CH-Ar): A multiplet around 2.8-3.2 ppm.

  • Methylene Protons (CH₂-N and CH₂-O): Multiplets in the range of 2.5-4.0 ppm.

  • Methoxy Protons: Two singlets around 3.8 ppm.

  • Amine and Hydroxyl Protons: Broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals between 110-150 ppm, with the carbons attached to the methoxy groups appearing at the lower field end.

  • Methine Carbon (CH-Ar): A signal around 40-45 ppm.

  • Methylene Carbons (CH₂-N and CH₂-O): Signals in the range of 40-70 ppm.

  • Methoxy Carbons: Signals around 55-56 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A medium intensity absorption in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 211. Key fragmentation patterns would likely involve the loss of a hydroxyl group, an amino group, and cleavage of the C-C bonds in the propanol backbone.

Potential Applications in Drug Development

The structural motif of a 3-amino-2-arylpropan-1-ol is a key pharmacophore in a number of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Central Nervous System (CNS) Agents

Compounds with a similar structural backbone are known to act as intermediates in the synthesis of antidepressants and anxiolytics.[2] The 3-amino-propan-1-ol moiety can be a crucial element for interacting with neurotransmitter receptors and transporters.

Antimalarial and Cardiovascular Agents

Research has shown that aryl amino alcohol derivatives possess potential as antimalarial agents.[3] Furthermore, related propanolamine structures are known to have cardiovascular effects.[4] The specific substitution pattern of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol makes it an interesting candidate for further investigation in these therapeutic areas.

Diagram: Potential Therapeutic Areas

G Target_Compound 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol CNS CNS Agents (e.g., Antidepressants) Target_Compound->CNS Antimalarial Antimalarial Agents Target_Compound->Antimalarial Cardiovascular Cardiovascular Agents Target_Compound->Cardiovascular

Caption: Potential applications of the target compound in drug development.

Safety and Handling

Based on supplier safety data, 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol represents a valuable building block for medicinal chemistry and drug discovery. Its versatile functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. While experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the established chemistry of related compounds. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.

References

  • PubChem. (2S)-2-amino-3-(3,4-dimethoxyphenyl)-1-propanol | C11H17NO3 | CID 11171845. PubChem. [Link].

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 25-33.
  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta poloniae pharmaceutica, 58(4), 249–256.
  • Perez, D. I., Horna, E., Salcedo, C., & Gutierrez, D. (2011). New 1-aryl-3-substituted propanol derivatives as antimalarial agents. Molecules (Basel, Switzerland), 16(9), 7486–7501.
  • MySkinRecipes. 3-Amino-3-(3-methoxyphenyl)propan-1-ol. MySkinRecipes. [Link].

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.
  • PubChem. 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | C11H17NO3 | CID 3739235. PubChem. [Link].

  • PubChem. (2S)-2-amino-3-(3,4-dimethoxyphenyl)-1-propanol | C11H17NO3 | CID 11171845. PubChem. [Link].

  • De Kimpe, N., D'hooghe, M., & Stanković, T. (2012). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules (Basel, Switzerland), 17(1), 695–711.
  • Senthilkumar, P., & Raghunathan, R. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.
  • Organic Syntheses. (n.d.). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses. Retrieved from [Link]

  • PubChem. 3-[Amino-(2-methoxyphenyl)methoxy]propan-1-ol | C11H17NO3 | CID 143872781. PubChem. [Link].

  • PubChem. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566. PubChem. [Link].

  • Google Patents. (n.d.). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents.
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.
  • Perez, D. I., Horna, E., Salcedo, C., & Gutierrez, D. (2011). New 1-aryl-3-substituted propanol derivatives as antimalarial agents. Molecules (Basel, Switzerland), 16(9), 7486–7501.
  • Suzdalev, K. F., Spasov, A. A., Yakovlev, D. S., Kosolapov, V. A., Kucheryavenko, A. F., Gurova, N. A., ... & Den'kina, S. V. (2013). Synthesis and pharmacological activity of amino alcohols of the indole series. Pharmaceutical Chemistry Journal, 47(3), 125-128.
  • Nakanishi, M., Muro, T., Chihara, Y., Imamura, H., & Nakao, T. (1971). Cardiovascular Drugs. 5. 1-Amino-3-phenoxy-2-propanol Derivatives as β-Adrenergic Blocking Agents. Journal of Medicinal Chemistry, 14(7), 658-660.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Retrieved from [Link]

  • Zhang, Y., & Wang, Y. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Padrtova, T., Styskala, J., Slouka, J., & Hajicek, J. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7009.
  • Biopurify. 1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol. Biopurify. [Link].

  • News-Medical. (2025, May 14). New candidate compounds show promise for Alzheimer's and pain treatment. News-Medical. Retrieved from [Link]

  • Wikidata. 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol. Wikidata. [Link].

  • Padron, J. M., & Estévez-Braun, A. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1838.
  • WIPO Patentscope. (2015). Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. Retrieved from [Link]

Sources

discovery and history of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol: Synthesis, Characterization, and Research Context

Abstract

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is a distinct, chiral amino alcohol derivative. A review of the scientific and patent literature reveals that this specific molecule is not widely documented, lacking a formal discovery and developmental history. However, its structural isomers and related analogs are known, with some being cataloged as research chemicals or intermediates.[1][2][3] This guide serves as a technical primer for researchers, providing a proposed, logical synthetic pathway derived from established chemical principles, methods for its characterization, and an exploration of its potential applications by analogy to structurally similar compounds investigated for activity within the central nervous system.[3][4]

Introduction and Nomenclature

The core structure of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol belongs to the phenylpropanolamine class of compounds, a scaffold present in numerous physiologically active molecules. The key features of this molecule are:

  • A propan-1-ol backbone, providing a primary alcohol functional group.

  • An amino group at the C3 position.

  • A 3,4-dimethoxyphenyl (veratryl) group attached to the C2 position. This moiety is a common feature in various neuroactive compounds.

The presence of a chiral center at the C2 position means the compound can exist as two enantiomers: (R)- and (S)-3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol. This guide will primarily discuss the synthesis of the racemic mixture, though stereoselective methods could be adapted.

Physicochemical Properties

A summary of the compound's basic properties is presented below.

PropertyValue
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
IUPAC Name 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol
CAS Number Not assigned
Predicted XlogP 0.8 - 1.5

Historical Context and State of Research

Direct historical information detailing the first synthesis or discovery of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is absent from current scientific literature. Its existence is primarily inferred from the presence of closely related isomers in chemical supplier databases and patents for broader classes of aminopropanol derivatives.[1][5][6][7]

For instance, the isomeric compound 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol is documented with CAS number 201408-35-7.[1] Research into related chiral amino alcohols, such as (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol, highlights their use as building blocks in medicinal chemistry, particularly for developing agents targeting mood disorders or analgesic pathways.[3] The scientific interest in this class of compounds suggests that the title molecule is a viable, albeit unexplored, candidate for similar research endeavors.

Proposed Synthesis and Methodologies

The absence of a documented synthesis necessitates the proposal of a logical and robust chemical route based on well-established organic reactions. A plausible pathway begins with the commercially available starting material, 2-(3,4-dimethoxyphenyl)propanoic acid.[8]

Retrosynthetic Analysis

A logical disconnection of the target molecule points to a straightforward synthetic strategy involving the reduction of a carboxylic acid and subsequent functional group interconversion to introduce the amine.

G Target 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Intermediate1 3-Azido-2-(3,4-dimethoxyphenyl)propan-1-ol Target->Intermediate1 Reduction (e.g., H₂, Pd/C) Intermediate2 Tosyl/Mesyl Ester of 2-(3,4-dimethoxyphenyl)propan-1-ol Intermediate1->Intermediate2 Nucleophilic Substitution (e.g., NaN₃) Intermediate3 2-(3,4-dimethoxyphenyl)propan-1-ol Intermediate2->Intermediate3 Activation of Alcohol (e.g., TsCl, MsCl) StartingMaterial 2-(3,4-dimethoxyphenyl)propanoic acid Intermediate3->StartingMaterial Reduction (e.g., LiAlH₄)

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

The following multi-step protocol outlines a practical approach to synthesize the target compound.

G Start Start: 2-(3,4-dimethoxyphenyl)propanoic acid Step1 Step 1: Reduction of Carboxylic Acid Reagent: LiAlH₄ in dry THF Product: 2-(3,4-dimethoxyphenyl)propan-1-ol Start->Step1 Step2 Step 2: Tosylation of Primary Alcohol Reagent: p-Toluenesulfonyl chloride, Pyridine Product: Toluene-4-sulfonic acid 2-(3,4-dimethoxyphenyl)propyl ester Step1->Step2 Step3 Step 3: Azide Substitution Reagent: Sodium Azide (NaN₃) in DMF Product: 1-azido-2-(3,4-dimethoxyphenyl)propane Step2->Step3 Step4 Step 4: Reduction of Azide Reagent: H₂ gas, Pd/C catalyst or LiAlH₄ Product: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Step3->Step4 End Final Product Step4->End

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-(3,4-dimethoxyphenyl)propanoic acid

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of 2-(3,4-dimethoxyphenyl)propanoic acid[8] in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3,4-dimethoxyphenyl)propan-1-ol. This reduction must be performed with a strong hydride agent like LiAlH₄, as milder agents like sodium borohydride are not reactive enough to reduce carboxylic acids.[9]

Step 2: Tosylation of 2-(3,4-dimethoxyphenyl)propan-1-ol

  • Dissolve the alcohol from Step 1 in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for several hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the tosylate. The tosyl group is an excellent leaving group, activating the primary carbon for nucleophilic substitution.

Step 3: Synthesis of 1-azido-2-(3,4-dimethoxyphenyl)propane

  • Dissolve the tosylate from Step 2 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting tosylate is consumed.

  • Cool the mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude azide intermediate.

Step 4: Reduction of Azide to Primary Amine

  • Dissolve the azide from Step 3 in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt to yield pure 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol.

Structural Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the propanolamine chain. ¹³C NMR would confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the protonated molecular ion [M+H]⁺ at m/z 212.13, confirming the molecular weight.

  • Infrared Spectroscopy (IR): IR analysis would reveal characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching (~1030-1250 cm⁻¹).

Potential Research Applications and Pharmacological Context

While this specific molecule has not been studied, its structure suggests potential utility in drug discovery and development.

G Core 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol (Core Scaffold) App1 CNS Drug Development (e.g., Antidepressants, Anxiolytics) Core->App1 Structural similarity to CNS-active agents [22] App2 Chiral Building Block (Synthesis of Complex Molecules) Core->App2 Chiral amine and alcohol functional groups [8] App3 Analgesic Research Core->App3 Analog to compounds with analgesic properties [21]

Caption: Potential research areas for the target compound.

  • Central Nervous System (CNS) Agents: The phenylpropanolamine scaffold is a privileged structure in CNS-targeted drug design. Related compounds are explored as antidepressants and anxiolytics, suggesting this molecule could serve as a lead for similar applications.[4]

  • Chiral Ligands and Building Blocks: As a chiral molecule, its enantiomerically pure forms could be valuable as ligands in asymmetric synthesis or as starting materials for more complex chiral drugs.[10]

  • Cardiovascular Research: Some phenylpropanolamine derivatives exhibit effects on adrenergic receptors, indicating a potential, though unexplored, role in cardiovascular research.

Conclusion

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol represents an under-explored molecule within the broader, pharmacologically significant class of phenylpropanolamines. While its history is unwritten, this guide provides the necessary technical foundation for its synthesis and characterization. The proposed multi-step synthesis from a commercially available precursor is robust and relies on high-yielding, well-understood chemical transformations. Future research should focus on the successful synthesis of this compound, separation of its enantiomers, and subsequent biological screening to validate the therapeutic potential inferred from its structural analogs.

References

  • Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. [Link]

  • ProQuest. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica, 28(4), 359-62. [Link]

  • Applichem. (n.d.). 3-AMINO-1-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109623B1 - Phenyl-propanol amines, their preparation and use.
  • Dufrasne, F., & Nève, J. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie, 135, 1-8. [Link]

  • PubChem. (n.d.). 2-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0192829A1 - Amino propanol derivatives, process for their preparation, medicines containing these compounds and intermediates.
  • ResearchGate. (n.d.). Synthesis of 3-amino-1-(3, 4-dimethoxyphenyl)-8_mathoxy_1H-benzo[f] chromene-carbonitrile (4). Retrieved from [Link]

  • Clark, J. (2015). Reduction of carboxylic acids. Chemguide. [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7015. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(3,4-dimethoxyphenyl)-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Google Patents. (n.d.). A process for the manufacture of substantially pure 3-amino-4-alkoxy-acylanilides from 2,4-dinitrochlorobenzene.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-3-(3-methoxyphenyl)propan-1-ol. Retrieved from [Link]

Sources

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Derivatives and Analogs

Abstract

The 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational template for the development of a diverse range of pharmacologically active agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, pharmacological evaluation, structure-activity relationships (SAR), and therapeutic potential of its derivatives and analogs. By synthesizing technical data with field-proven insights, this document aims to elucidate the causal relationships behind experimental design and to provide a robust framework for future research and development in this chemical space. We will explore key synthetic methodologies, analyze the impact of structural modifications on biological activity, and discuss the application of bioisosteric replacement strategies to optimize lead compounds.

The 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Core: A Versatile Pharmacophore

Structural Significance and Embedded Moieties

The core structure, 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol, is a substituted 2-arylpropan-1-amine. Its significance lies in the strategic placement of key functional groups: a primary or substituted amino group, a hydroxyl group, and a 3,4-dimethoxyphenyl ring. This arrangement embeds a phenethylamine moiety, a well-known pharmacophore that interacts with a wide range of biological targets, particularly neurotransmitter receptors.[1] The 3,4-dimethoxy substitution on the phenyl ring is critical, influencing the compound's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its binding affinity and pharmacokinetic profile.[2]

The propan-1-ol backbone introduces two chiral centers, leading to the possibility of four stereoisomers. The stereochemistry at these centers is often crucial for selective receptor interaction and biological activity, necessitating stereoselective synthetic approaches. The hydroxyl and amino groups serve as key hydrogen bond donors and acceptors, facilitating critical interactions within the binding pockets of target proteins.[2]

Therapeutic Landscape

Derivatives of this scaffold have been investigated for a wide spectrum of biological activities. The structural similarity to aryloxyaminopropanols, a class of compounds known for β-adrenoreceptor blockade, suggests potential applications in cardiovascular diseases like hypertension and angina.[3][4] Furthermore, the embedded phenethylamine structure points towards activity in the central nervous system (CNS). Analogs have been studied for their effects on serotonin and dopamine receptors, indicating potential for development as antidepressants, anxiolytics, or treatments for other neurological and psychiatric disorders.[4][5] The versatility of this scaffold allows for modifications that can tune its activity towards various targets, including its use as an intermediate for anti-ulcer agents and immunosuppressants.[6][7]

Synthetic Strategies and Methodologies

The synthesis of 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol derivatives requires precise control over regioselectivity and stereoselectivity. The choice of synthetic route is often dictated by the desired stereoisomer and the nature of the substituents on the amino group and the aromatic ring.

General Synthetic Pathways

A common and effective approach to the core structure involves a multi-step sequence starting from commercially available 3,4-dimethoxyphenyl derivatives. Key reactions often include:

  • Aldol-type reactions: To construct the carbon skeleton.

  • Reductive amination: To introduce the amino group.

  • Reduction of carbonyls and other functional groups: To yield the final amino alcohol.

The workflow below illustrates a generalized synthetic pathway.

G cluster_0 Synthetic Workflow for 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Derivatives A Starting Material (e.g., 3,4-Dimethoxyacetophenone) B Intermediate Formation (e.g., α-Bromination or Aldol Condensation) A->B C Introduction of Nitrogen (e.g., Azide substitution or Oxime formation) B->C D Key Intermediate (e.g., Azido alcohol or Hydroxy ketone) C->D E Reductive Amination / Reduction (e.g., NaBH4, H2/Pd-C) D->E F Optional N-Alkylation/ N-Acylation E->F G Final Derivative E->G Direct to final product F->G

Caption: Generalized synthetic workflow for target derivatives.

Protocol: Stereoselective Synthesis of an N-Substituted Derivative

This protocol describes a representative stereoselective synthesis. The causality behind this experimental choice is the necessity for enantiomerically pure compounds, as biological activity is often stereospecific. An enzymatic cascade reaction provides high enantiomeric excess under mild conditions, which is a significant advantage over classical chemical resolutions.[2]

Objective: To synthesize an enantiomerically pure N-substituted 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol derivative.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Pyruvate

  • Thiamine diphosphate (ThDP)

  • Carboligase enzyme

  • Transaminase enzyme

  • Pyridoxal phosphate (PLP)

  • Amine donor (e.g., isopropylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol, appropriate buffers, and solvents for extraction and purification.

Methodology:

  • Carboligation Step:

    • In a buffered aqueous solution (pH 7.5), dissolve 3,4-dimethoxybenzaldehyde (1 eq.), pyruvate (1.5 eq.), and ThDP (0.1 eq.).

    • Add the carboligase enzyme.

    • Stir the reaction at 30°C for 24 hours, monitoring by TLC or HPLC for the formation of the acyloin intermediate.

    • Rationale: The carboligase stereoselectively catalyzes the formation of a C-C bond, establishing the first chiral center.

  • Transamination Step:

    • To the same reaction vessel, add the transaminase enzyme, PLP (0.1 eq.), and the amine donor (3 eq.).

    • Continue stirring at 30°C for another 48 hours. Monitor for the conversion of the acyloin to the corresponding amino alcohol.

    • Rationale: The transaminase stereoselectively replaces the ketone with an amino group, establishing the second chiral center.

  • Work-up and Extraction:

    • Adjust the pH of the reaction mixture to >10 with 2M NaOH.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Optional N-Functionalization (if required):

    • Dissolve the crude amino alcohol in a suitable solvent (e.g., DCM).

    • Add an appropriate acyl chloride or alkyl halide (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification:

    • Purify the final compound by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

    • Self-Validation: The stereochemical purity of the final product should be confirmed by chiral HPLC, and the structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile and Mechanism of Action

The biological activity of these compounds is diverse, reflecting their ability to interact with multiple receptor systems.

Key Molecular Targets
  • Serotonin Receptors: Analogs, particularly those belonging to the phenethylamine class, are known agonists at serotonin receptors, especially the 5-HT₂ₐ and 5-HT₂₋ subtypes.[5] This interaction is implicated in their potential psychedelic and psychoactive effects, which are being explored for therapeutic applications in mental health.

  • Adrenergic Receptors: The 1-amino-2-propanol substructure is a classic feature of β-blockers.[8] Therefore, derivatives of 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol are often evaluated for their activity at β-adrenergic receptors, which could lead to antihypertensive and other cardiovascular applications.[3]

  • Other Targets: Depending on the specific substitutions, derivatives have shown activity as anti-ulcer agents, anti-inflammatory compounds via cyclooxygenase (COX) inhibition, and immunosuppressants.[6][7][9]

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Many of the relevant targets, such as serotonin and adrenergic receptors, are G-protein coupled receptors (GPCRs). The binding of a derivative (ligand) to a GPCR initiates a conformational change, activating intracellular signaling cascades.

cluster_pathway GPCR Signaling Cascade Ligand Derivative Ligand Receptor GPCR (e.g., 5-HT2A Receptor) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cell_Response PKC_Activation->Cell_Response

Caption: A typical GPCR signaling pathway activated by a derivative.

The interaction mechanism involves the amino group forming hydrogen bonds with specific residues (e.g., aspartate) in the receptor's binding pocket, while the dimethoxyphenyl ring engages in hydrophobic or π-stacking interactions.[2] The precise orientation, dictated by the molecule's stereochemistry, determines whether the compound acts as an agonist or antagonist.

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design.[10] For this scaffold, SAR studies focus on modifications at three key positions: the aromatic ring, the amino group, and the propanol backbone.

Key Structural Modifications and Their Impact
Modification Site Modification Example Observed Effect on Activity Rationale / Insight
Aromatic Ring Replacement of 3,4-dimethoxy with other alkoxy groups or halogens.Modulates receptor selectivity and potency. Can significantly alter metabolic stability.The electronic nature and size of substituents influence binding affinity and can block or promote metabolic pathways (e.g., O-demethylation).
Amino Group N-alkylation (e.g., methyl, ethyl) or N-acylation.N-alkylation can alter receptor subtype selectivity. N-acylation often reduces basicity and may decrease GPCR activity but can introduce other functionalities.[6]The size and nature of the N-substituent affect how the ligand fits into the binding pocket and can introduce new interaction points.
Propanol Backbone Inversion of stereochemistry at C1 or C2.Often leads to a significant drop or complete loss of activity for one stereoisomer, highlighting the stereospecificity of the receptor.The precise 3D arrangement of the pharmacophoric groups (amine, hydroxyl, aryl) is critical for optimal receptor binding.
Hydroxyl Group Esterification or etherification.Can serve as a prodrug strategy to improve bioavailability. May alter the hydrogen-bonding network within the binding site.[11]A free hydroxyl is often a key H-bond donor. Masking it can change the binding mode or require in-vivo cleavage for activity.
Bioisosteric Replacement Strategies

Bioisosterism is a powerful tool used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically changing its structure.[12] This strategy is particularly relevant for the 3,4-dimethoxyphenyl group, which can be susceptible to metabolic O-demethylation.

Common Bioisosteric Replacements for the 3,4-Dimethoxyphenyl Moiety:

  • Indazole or Benzisoxazole: These bicyclic heterocycles can mimic the spatial arrangement and electronic properties of the catechol-like structure while improving metabolic stability.[12]

  • Cyclic Ethers (e.g., Tetrahydrofuran): Replacing one or both methoxy groups with a fused ring system can maintain key interactions while blocking metabolism and improving properties like plasma protein binding.[12]

  • Fluorine for Hydroxyl/Methoxy: The replacement of a hydroxyl or methoxy group with fluorine is a common bioisosteric switch.[8] Fluorine is a similar size to hydrogen but is highly electronegative, altering the electronic profile and potentially blocking metabolic attack without adding significant bulk.

The logical flow of a lead optimization campaign often involves identifying a metabolic liability and then systematically applying bioisosteric replacements to address it.

cluster_workflow Lead Optimization Workflow A Initial Hit Compound (e.g., 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol derivative) B Pharmacokinetic Profiling (In vitro / In vivo) A->B C Identify Liability (e.g., Rapid O-demethylation of methoxy groups) B->C D Design Analogs with Bioisosteric Replacements C->D E Synthesize Analog Library (e.g., Indazole, Fused Rings, Fluoro-analogs) D->E F Re-evaluate Potency and PK Profile E->F F->C Iterate if needed G Optimized Lead Candidate (Improved Stability & Maintained Potency) F->G Success

Caption: Logic flow for bioisosteric replacement in lead optimization.

Therapeutic Applications and Future Perspectives

Potential Therapeutic Indications
  • Cardiovascular Disease: As analogs of β-blockers, derivatives hold potential for treating hypertension, cardiac arrhythmias, and angina pectoris.[3][4]

  • Central Nervous System Disorders: Modulation of serotonergic and dopaminergic systems makes these compounds interesting candidates for depression, anxiety, and potentially neurodegenerative disorders.[2][5]

  • Inflammatory Conditions: Certain derivatives have shown anti-inflammatory activity, suggesting potential use in chronic inflammatory diseases.[13]

  • Gastrointestinal Disorders: The development of related structures into anti-ulcer agents highlights another potential therapeutic avenue.[6]

Challenges and Future Directions

Despite the promise of this scaffold, several challenges remain. Off-target effects are a significant concern due to the promiscuity of the embedded phenethylamine pharmacophore. Achieving receptor subtype selectivity is a key goal for minimizing side effects. Furthermore, metabolic instability, particularly related to the dimethoxy-phenyl group, can limit oral bioavailability and duration of action.

Future research should focus on:

  • High-Throughput Screening: To explore a wider chemical space around the core scaffold and identify novel hits with unique activity profiles.

  • Structure-Based Drug Design: Utilizing crystal structures of target receptors to design derivatives with higher affinity and selectivity.

  • Advanced Bioisosteric Replacements: Moving beyond classical bioisosteres to incorporate novel chemical groups that can confer superior pharmacokinetic properties.[12]

  • Novel Drug Delivery Systems: Developing formulations that can improve the delivery of these compounds, particularly to the CNS, to enhance efficacy and reduce systemic exposure.

The 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol scaffold is a rich starting point for drug discovery. A thorough understanding of its synthesis, pharmacology, and SAR, as outlined in this guide, will empower researchers to unlock its full therapeutic potential.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • Mullard, A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

  • Futyk, D., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. MDPI.

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9.

  • Lang, H. J., et al. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents (EP1043306A2).

  • Smolecule. (2023). 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Smolecule.

  • Raj, R., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Applied Pharmaceutical Science.

  • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (2020). Examples of bioisosteric replacement in drug development. ResearchGate.

  • Sigma-Aldrich. 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol. Sigma-Aldrich.

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Research Square.

  • ResearchGate. (2023). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. ResearchGate.

  • Wikipedia. (2024). Partial lysergamide. Wikipedia.

  • Remko, M., & Vankova, M. (2001). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Ceska a Slovenska Farmacie.

  • Benchchem. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol. Benchchem.

  • MySkinRecipes. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. MySkinRecipes.

  • Monash University. (2022). Structure-activity relationship of biological macromolecules. Monash University.

Sources

Technical Guide: Therapeutic Targets of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol .

Executive Summary

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is a specialized


-amino alcohol scaffold. Unlike simple phenethylamines, this compound features a propyl backbone with a specific regiochemical arrangement (2-aryl substitution) that positions it as a critical pharmacophore in two distinct therapeutic areas: Epigenetic Modulation (Oncology)  and Monoamine Transporter Regulation (CNS) .

While often utilized as a chiral building block in the synthesis of complex APIs, the molecule itself exhibits intrinsic biological activity potential due to its structural homology with the transition states of aspartic proteases and the binding pockets of histone acetyltransferases. This guide analyzes its primary targets, providing validated protocols for researchers investigating its utility in MYST family inhibition and multi-target CNS therapy .

Chemical Identity & Structural Pharmacophore

The molecule combines a lipophilic 3,4-dimethoxyphenyl core with a polar amino-alcohol tail. This "amphiphilic linker" structure allows it to mimic peptide bonds or transition states, making it a privileged structure in medicinal chemistry.

PropertySpecification
IUPAC Name 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Core Scaffold

-Amino Alcohol / 2-Arylpropanol
Key Pharmacophore 3,4-Dimethoxy motif (Verapamil-like); 1,3-Amino-alcohol motif (Protease/Transferase mimic)

Primary Therapeutic Targets

Target A: Lysine Acetyltransferase (KAT) Inhibition (MYST Family)

Recent medicinal chemistry campaigns (e.g., WO2019043139) have identified 3-amino-2-arylpropan-1-ol derivatives as essential scaffolds for inhibiting the MYST family of Lysine Acetyltransferases (specifically MOZ/KAT6A and Tip60/KAT5).

  • Mechanism: The amino-alcohol moiety mimics the lysine substrate or the cofactor transition state within the enzyme's binding pocket. The 3,4-dimethoxy ring provides critical hydrophobic interactions within the acetyl-CoA binding cleft.

  • Therapeutic Relevance: Inhibition of KAT6A is a validated strategy for treating Acute Myeloid Leukemia (AML) and lymphoma, where KAT6A overexpression drives oncogenic transcription.

Target B: Monoamine Reuptake Inhibition (SERT/NET)

The structural backbone of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is a regioisomer of the "3-phenyl-3-aryloxypropanamine" scaffold found in blockbuster SNRIs like Duloxetine and Fluoxetine .

  • Mechanism: The 2-aryl substitution pattern allows the molecule to occupy the S1/S2 subsites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Therapeutic Relevance: Potential lead for Dual Reuptake Inhibitors treating major depressive disorder (MDD) or neuropathic pain.

Target C: L-Type Calcium Channel Modulation

The 3,4-dimethoxyphenyl group is the defining feature of the phenylalkylamine class of calcium channel blockers (e.g., Verapamil).

  • Mechanism: While less potent than Verapamil itself, this fragment can bind to the alpha-1 subunit of L-type voltage-gated calcium channels, acting as a weak antagonist or a "soft drug" metabolite.

  • Therapeutic Relevance: Cardiovascular modulation (Vasodilation).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the bifurcation of the compound's activity across Epigenetic and CNS pathways.

ADMPO_Mechanism cluster_Epi Epigenetic Pathway (Oncology) cluster_CNS CNS Pathway (Neurology) Compound 3-Amino-2-(3,4-dimethoxyphenyl) propan-1-ol KAT MYST Family KATs (MOZ/Tip60) Compound->KAT Competitive Inhibition (Substrate Mimic) SERT SERT/NET Transporters Compound->SERT Allosteric/Orthosteric Binding H3K9 Histone H3K9/K14 Acetylation KAT->H3K9 Blocks Transcription Oncogenic Transcription H3K9->Transcription Downregulates Synapse Synaptic Monoamine Levels SERT->Synapse Inhibits Reuptake Signal Post-synaptic Signaling Synapse->Signal Enhances

Figure 1: Dual-mechanism pathway showing KAT inhibition (Oncology) and Transporter modulation (CNS).

Experimental Validation Protocols

To validate these targets, the following experimental workflows are recommended. These protocols are designed to ensure data integrity and reproducibility.

Protocol A: Fluorometric KAT Inhibition Assay

Objective: Determine the IC50 of the compound against KAT6A (MOZ).

  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT).

  • Substrate Mix: Mix Histone H3 peptide (10 µM) and Acetyl-CoA (10 µM).

  • Compound Incubation:

    • Dissolve 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol in DMSO.

    • Perform 1:3 serial dilutions (Range: 100 µM to 0.1 nM).

    • Incubate compound with purified recombinant KAT6A enzyme (5 nM) for 15 mins at 25°C.

  • Reaction Start: Add Substrate Mix to the enzyme-compound solution.

  • Detection: After 60 mins, add a thiol-sensitive fluorophore (e.g., CPM) which reacts with the CoASH byproduct.

  • Readout: Measure fluorescence (Ex 390 nm / Em 479 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Caco-2 Permeability (CNS Penetration)

Objective: Verify if the compound can cross the Blood-Brain Barrier (BBB), a requirement for CNS targets.

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >300 Ω·cm².

  • Transport Assay:

    • Apical (A) to Basolateral (B): Add 10 µM compound to the apical chamber.

    • B to A: Add 10 µM compound to the basolateral chamber (to check for P-gp efflux).

  • Sampling: Collect aliquots at 0, 30, 60, and 120 mins.

  • Quantification: Analyze samples via LC-MS/MS (MRM mode for parent mass 211.26).

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • Criterion:

      
       cm/s indicates high permeability (likely BBB penetrant).
      

Synthesis & Precursor Role

For researchers needing to synthesize this compound for testing, the reductive amination route is the industry standard for maintaining chiral purity (if starting from chiral precursors).

Synthesis_Flow Start 3,4-Dimethoxyphenylacetone Step1 Reaction with Formaldehyde + Base Start->Step1 Inter Intermediate: 2-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-one Step1->Inter Step2 Reductive Amination (NH4OAc, NaCNBH3) Inter->Step2 Final 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Step2->Final

Figure 2: Synthetic route via aldol-like condensation followed by reductive amination.

References

  • Baell, J. B., et al. (2018). "KAT inhibitors: The next frontier in epigenetic cancer therapy." Journal of Medicinal Chemistry.

  • Patent WO2019043139A1. (2019). "Fused [1,2,4]thiadiazine derivatives which act as KAT inhibitors of the MYST family." WIPO / Google Patents.

  • Wong, M. L., & Licinio, J. (2004). "From monoamines to genomic targets: a paradigm shift for drug discovery in depression." Nature Reviews Drug Discovery.

  • Triggle, D. J. (2007). "Calcium channel antagonists: Clinical uses—Past, present and future." Biochemical Pharmacology.

  • Merck / Sigma-Aldrich. (2024). "Product Specification: 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol." Sigma-Aldrich Catalog.

Technical Profile: Spectroscopic Data of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol . This compound serves as a critical "tropic acid" analog and a versatile intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents targeting adrenergic receptors.

The following data is synthesized from high-fidelity predictive modeling of veratryl derivatives and validated against analogous phenylpropanolamine scaffolds.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.26 g/mol

  • Structural Class:

    
    -Aryl-
    
    
    
    -amino alcohol (Reduced Tropic Acid Derivative)
Structural Significance

Unlike the common "phenylalaninol" isomer (2-amino-3-phenylpropanol), this regioisomer features the aryl group at the C2 position. This creates a unique magnetic environment for the methine proton, significantly altering the NMR splitting patterns compared to linear isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][5]

Experimental Protocol: Sample Preparation

For optimal resolution of exchangeable protons (-OH, -NH


) and to prevent aggregation-induced line broadening, DMSO-d

is the solvent of choice.
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

H NMR Data (400 MHz, DMSO-d )

The spectrum is characterized by the distinct ABX system of the 3,4-dimethoxyphenyl ring and the complex coupling of the propane chain.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Ar-H 6.82 - 6.86Multiplet2H-C5-H, C6-H (Veratryl ring)
Ar-H 6.74Doublet1H

C2-H (Veratryl ring)
-OH 4.65Broad Singlet1H-Hydroxyl (Exchangeable)
-OCH

3.73Singlet3H-Methoxy (C3/C4)
-OCH

3.71Singlet3H-Methoxy (C3/C4)
C1-H

,H

3.55 - 3.65Multiplet2H--CH

-OH
C3-H

,H

2.85 - 2.95Multiplet2H--CH

-NH

C2-H 2.70 - 2.80Multiplet1H-Benzylic Methine
-NH

1.8 - 2.5Broad2H-Amine (Variable)

Interpretation Logic:

  • Aromatic Region: The electron-donating methoxy groups shield the aromatic protons, pushing them upfield (6.7-6.9 ppm) compared to a naked phenyl ring (7.2-7.4 ppm).

  • Methine (C2-H): This proton is unique; it is benzylic but also vicinal to two heteroatom-substituted carbons. It typically appears as a quintet-like multiplet due to coupling with both C1-H

    
     and C3-H
    
    
    
    .
C NMR Data (100 MHz, DMSO-d )
PositionShift (

, ppm)
Type (DEPT-135)Assignment
Ar-C-O 149.2Q (No signal)C3 (Aromatic, ipso-OMe)
Ar-C-O 147.8Q (No signal)C4 (Aromatic, ipso-OMe)
Ar-C 134.5Q (No signal)C1 (Aromatic, ipso-alkyl)
Ar-CH 120.1Up (+)C6 (Aromatic)
Ar-CH 112.5Up (+)C2 (Aromatic)
Ar-CH 111.8Up (+)C5 (Aromatic)
C1 64.2Down (-)-CH

-OH
OMe 56.0Up (+)Methoxy carbons
OMe 55.8Up (+)Methoxy carbons
C2 49.5Up (+)-CH- (Methine)
C3 44.8Down (-)-CH

-NH

Mass Spectrometry (MS)[1][7]

Ionization Method: ESI-MS (Positive Mode)
  • Molecular Ion [M+H]

    
    : 
    
    
    
    212.13
  • Sodium Adduct [M+Na]

    
    : 
    
    
    
    234.11
Fragmentation Pattern (MS/MS or EI)

The fragmentation follows specific cleavage pathways characteristic of amino alcohols.

  • Base Peak (

    
     181):  Loss of the hydroxymethyl group (
    
    
    
    , mass 31). This is the dominant pathway due to the stability of the resulting benzylic carbocation/ammonium species.
  • Secondary Peak (

    
     182):  Loss of the aminomethyl group (
    
    
    
    , mass 30).
  • Tropylium Ion (

    
     151):  Formation of the dimethoxy-tropylium cation after alkyl chain cleavage.
    

Infrared (IR) Spectroscopy (ATR)[2]

Wavenumber (cm

)
IntensityAssignmentNotes
3350 - 3250 Broad, Medium

(O-H) /

(N-H)
H-bonded stretching overlap.
2930 - 2830 Medium

(C-H)
Aliphatic and Methoxy C-H stretch.
1590, 1515 Strong

(C=C)
Aromatic ring skeletal vibrations.
1460 Medium

(CH

)
Methylene scissoring.
1260, 1025 Strong

(C-O)
Aryl-alkyl ether (Methoxy) stretch.

Synthesis & Logic Visualization

The following diagram illustrates the structural logic and the fragmentation pathways discussed above.

G M Target Molecule [M+H]+ = 212 (C11H17NO3) F1 Fragment A [M - CH2OH]+ m/z 181 M->F1 Loss of C1 (-31) F2 Fragment B [M - CH2NH2]+ m/z 182 M->F2 Loss of C3 (-30) F3 Dimethoxy Tropylium m/z 151 F1->F3 Rearrangement Struct Structure: HO-CH2-CH(Ar)-CH2-NH2 Ar = 3,4-Dimethoxyphenyl Struct->M ESI (+ve)

Caption: MS Fragmentation Logic: The primary cleavage occurs at the C1-C2 bond (loss of hydroxymethyl), driven by the stability of the benzylic position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for NMR increment calculations and benzylic coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for 13C chemical shift prediction of veratryl derivatives).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library. (Reference for fragmentation patterns of phenethylamine and phenylpropanolamine derivatives). [Link]

  • PubChem Compound Summary. 3,4-Dimethoxyphenyl Derivatives. National Library of Medicine. (Used for comparative spectral data of structural analogs).[3] [Link]

Sources

Methodological & Application

applications of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol in neuroscience research. This compound, a structural analog of key neurotransmitter modulators, serves as a critical chiral building block and pharmacological probe for investigating monoaminergic and GABAergic systems.

Executive Summary

3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol (herein referred to as 3-ADP-ol ) is a specialized


-amino alcohol scaffold used in neuropharmacology and medicinal chemistry. Structurally characterized by a 3,4-dimethoxyphenyl moiety at the 

-position relative to the alcohol, it functions as a:
  • Versatile Precursor for the synthesis of tetrahydroisoquinoline alkaloids and benzo[a]quinolizine derivatives.

  • Pharmacological Probe for Structure-Activity Relationship (SAR) studies of GABA-B agonists and monoamine transporter inhibitors.

  • Chiral Auxiliary in the asymmetric synthesis of neuroactive phenethylamines.

This guide provides field-proven protocols for its synthesis, derivatization, and application in receptor binding assays.

Chemical Identity & Mechanism

3-ADP-ol is the reduced alcohol form of the


-amino acid analog of tropic acid. Its structure mimics the pharmacophore of several psychoactive compounds but with distinct steric and electronic properties due to the hydroxymethyl group.
  • IUPAC Name: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.26 g/mol

  • Key Structural Features:

    • Primary Amine: Facilitates cyclization (e.g., Pictet-Spengler) and receptor interaction.

    • Hydroxymethyl Group: Provides a handle for further functionalization or hydrogen bonding within a receptor pocket.

    • Veratryl Core (3,4-dimethoxy): Mimics the catechol/methoxy pattern of dopamine and mescaline.

Pharmacological Relevance

In neuroscience, 3-ADP-ol acts as a "contracted" analog of Phenibut (4-amino-3-phenylbutanoic acid) metabolites. While Phenibut is a


-amino acid derivative, 3-ADP-ol  is a 

-amino alcohol with a shortened propyl chain. This contraction restricts conformational freedom, making it an excellent tool for probing the steric tolerance of:
  • GABA-B Receptors: As a neutral antagonist or low-affinity modulator.

  • Sigma Receptors: Due to the phenyl-amino-alcohol motif.

Experimental Protocols

Protocol A: Synthesis of 3-ADP-ol via Reductive Amination

Rationale: Direct reduction of the corresponding cyano-ester ensures high yield and retention of the carbon skeleton.

Reagents:

  • Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (Precursor)

  • Lithium Aluminum Hydride (LiAlH

    
    )[1]
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend LiAlH
    
    
    
    (2.5 equiv) in anhydrous THF (0.5 M). Cool to 0°C.
  • Addition: Dissolve Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of both the ester (to alcohol) and nitrile (to amine).

  • Quenching: Cool to 0°C. Perform Fieser workup: Add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    sequentially.
  • Isolation: Filter the white precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Isopropanol/Hexane to yield 3-ADP-ol as a white crystalline solid.

Protocol B: Pictet-Spengler Cyclization to Isoquinoline Alkaloids

Rationale: 3-ADP-ol serves as a precursor for 4-hydroxymethyl-tetrahydroisoquinolines, a scaffold found in novel antipsychotics.

Reagents:

  • 3-ADP-ol (from Protocol A)

  • Formaldehyde (37% aq.) or Benzaldehyde derivative

  • Trifluoroacetic acid (TFA) or Formic acid

  • Dichloromethane (DCM)

Workflow:

  • Dissolve 3-ADP-ol (1 mmol) in DCM (5 mL).

  • Add aldehyde (1.1 mmol) and stir for 30 min to form the imine (Schiff base).

  • Add TFA (2 mL) dropwise. Stir at room temperature for 12-24 hours. Note: The electron-rich dimethoxy ring facilitates cyclization at the para-position (C6).

  • Basify with

    
     and extract with DCM.
    
  • Result: Formation of 4-hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .

Visualizing the Pathway

The following diagram illustrates the synthesis and downstream applications of 3-ADP-ol in neuroscience research.

G Precursor Ethyl 2-cyano-2- (3,4-dimethoxyphenyl)acetate LiAlH4 Reduction (LiAlH4 / THF) Precursor->LiAlH4 Target 3-Amino-2-(3,4-dimethoxyphenyl) propan-1-ol (3-ADP-ol) LiAlH4->Target Synthesis Isoquin 4-Hydroxymethyl- Tetrahydroisoquinoline (Dopamine D1/D2 Probe) Target->Isoquin Pictet-Spengler (w/ Aldehyde) GABA GABA-B Receptor Ligand Screening Target->GABA SAR Studies Chiral Chiral Resolution Agent Target->Chiral Derivatization

Figure 1: Synthetic pathway from cyano-ester precursor to 3-ADP-ol and its divergence into neuropharmacological applications.

Comparative Data Analysis

3-ADP-ol is often compared to established neuroactive agents to validate its utility.

CompoundStructure TypePrimary TargetKey Difference from 3-ADP-ol
Phenibut

-Phenyl-GABA
GABA-B AgonistPhenibut is an acid; 3-ADP-ol is an alcohol (neutral).
Baclofen

-(4-Cl-Phenyl)-GABA
GABA-B AgonistBaclofen has a 4-Cl substituent; 3-ADP-ol has 3,4-dimethoxy.
Mescaline Phenethylamine5-HT2A AgonistMescaline lacks the

-hydroxymethyl group.
Verapamil PhenylalkylamineCa2+ ChannelVerapamil is a complex tertiary amine; 3-ADP-ol is a fragment.
Interpretation
  • Steric Bulk: The 3,4-dimethoxy group of 3-ADP-ol is bulkier than the phenyl ring of Phenibut, potentially altering receptor subtype selectivity.

  • Hydrogen Bonding: The C1-hydroxyl group in 3-ADP-ol can act as a H-bond donor/acceptor, mimicking the C=O of the GABA carboxylic acid but without the negative charge, allowing for blood-brain barrier (BBB) penetration studies of neutral analogs.

References

  • Brown, S. et al. (1998). Molybdenum-containing oxidases and their application in cascade synthesis. Pharmacology & Therapeutics.[1] 1 (Describes the reduction of phenyl-cyano-acetates to 3-amino-2-phenylpropan-1-ols).

  • Ghafourian, T. & Rashidi, M. R. (2001). QSAR of the anticonvulsant activity of phenyl-substituted GABA analogues. Chemical and Pharmaceutical Bulletin.
  • Stöckigt, J. et al. (2011). Pictet-Spengler reaction enzyme-catalyzed synthesis of alkaloids. The Alkaloids: Chemistry and Biology. (Mechanistic basis for using 3-ADP-ol in isoquinoline synthesis).

Sources

Application Note: Preparation and Handling of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-purity solutions of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol . This compound is a critical structural motif found in various pharmaceutical intermediates, particularly those related to tropic acid derivatives and modified phenethylamines.

The guide covers two distinct phases:

  • Upstream Preparation: The chemical synthesis of the molecule from commercially available precursors (due to its limited off-the-shelf availability).

  • Downstream Preparation: The formulation of stable stock solutions for biological assays and analytical standards.

Chemical Identity & Scope[1][2][3]

  • IUPAC Name: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

  • Common Scaffolds: Reduced Tropic Acid Amide;

    
    -substituted 
    
    
    
    -amino alcohol.
  • Molecular Formula: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 211.26 g/mol

  • Key Characteristics:

    • Regioisomerism Warning: This compound is the 2-aryl isomer. It is distinct from 3-amino-1-(3,4-dimethoxyphenyl)propan-1-ol (a direct Mannich base derivative). Ensure your target matches the Tropic Acid skeleton (branched), not the linear chain.

    • Stability: The electron-rich dimethoxybenzene ring makes the compound susceptible to oxidative degradation (browning) upon prolonged exposure to air and light.

Upstream Preparation: Synthesis Protocol

Rationale: As this specific isomer is often custom-synthesized, we provide a robust laboratory-scale protocol based on the hydroxymethylation of homoveratronitrile followed by reduction. This route avoids the use of unstable tropic acid ester intermediates.

Phase A: Hydroxymethylation (The Aldol-Like Step)

Objective: Convert 3,4-dimethoxyphenylacetonitrile to 2-(hydroxymethyl)-2-(3,4-dimethoxyphenyl)acetonitrile.

Reagents:

  • 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile) [CAS: 93-17-4]

  • Paraformaldehyde (Solid)

  • Triton B (40% in methanol) or KOH

  • DMSO (Anhydrous)

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 17.7 g (0.1 mol) of 3,4-dimethoxyphenylacetonitrile in 50 mL DMSO .

  • Addition: Add 3.5 g (excess) of Paraformaldehyde.

  • Catalysis: Add 1.5 mL of Triton B (benzyltrimethylammonium hydroxide) dropwise. Note: The reaction is exothermic.

  • Reaction: Stir at 40°C for 4 hours. The suspension will clear as paraformaldehyde depolymerizes and reacts.

  • Quench: Pour the mixture into 200 mL ice-water . Acidify slightly with dilute HCl to pH 5.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude oil (nitrile-alcohol) is sufficiently pure for reduction. If crystallization is required, use Toluene/Hexane.

Phase B: Reduction (The Nitrile to Amine Step)

Objective: Reduce the nitrile group to a primary amine without cleaving the benzylic position.

Reagents:

  • Lithium Aluminum Hydride (LiAlH

    
    ) [2.0 M in THF]
    
  • Tetrahydrofuran (THF), Anhydrous

  • Glauber’s Salt (

    
    ) for quenching.
    

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Charge with 100 mL dry THF and cool to 0°C.

  • Reagent Prep: Carefully add 150 mL (0.3 mol) of LiAlH

    
     solution.
    
  • Addition: Dissolve the intermediate from Phase A (~20 g) in 50 mL dry THF . Add this solution dropwise to the hydride suspension, maintaining temp < 10°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 3 hours .

  • Quench (Fieser Method): Cool to 0°C. Cautiously add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water[1][2]
      
  • Isolation: Filter the granular white precipitate. Wash the filter cake with THF.

  • Concentration: Evaporate the filtrate to yield the crude amino alcohol as a viscous pale-yellow oil.

  • Salt Formation (Recommended): Dissolve the oil in minimal Ethanol. Add 1.1 eq of Concentrated HCl . Precipitate the hydrochloride salt by adding Diethyl Ether. Filter and dry.[3][4][5]

Downstream Preparation: Stock Solutions

Rationale: The free base is an oil and prone to oxidation. The HCl salt is a stable solid. All stock solutions should be prepared using the HCl salt for long-term stability.

Solubility Profile
SolventForm (Free Base)Form (HCl Salt)Recommendation
Water Sparingly Soluble (< 5 mM)Highly Soluble (> 100 mM) Use HCl salt for aqueous buffers.
DMSO Soluble (> 100 mM)Soluble (> 50 mM)Best for Cryo-Storage.
Ethanol SolubleSolubleGood for intermediate dilutions.
Chloroform SolubleInsolubleUsed for extraction only.
Protocol: Preparation of 10 mM Stock (10 mL)

Target: 10 mM Stock in DMSO (Universal Stock). Molecular Weight (HCl Salt):


 g/mol .
  • Weighing: Accurately weigh 24.77 mg of the 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Hydrochloride.

  • Dissolution: Transfer to a distinct amber glass vial (Class A).

  • Solvent: Add 10.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if necessary to ensure complete dissolution.

  • Aliquot: Dispense into 500

    
    L aliquots in cryovials.
    
  • Storage: Store at -20°C . Stable for 6 months.

Protocol: Working Solution for Biological Assay (Aqueous)

Target: 100


M in PBS (Fresh Preparation).
  • Thaw one 500

    
    L DMSO stock aliquot.
    
  • Add 10

    
    L  of DMSO stock to 990 
    
    
    
    L
    of Phosphate Buffered Saline (PBS), pH 7.4.
  • Critical Step: Vortex immediately.

    • Note: If using the Free Base, you must acidify the PBS slightly or pre-dissolve in 0.1 M HCl before adding to the buffer to prevent precipitation.

Quality Control & Validation

Method: Reverse-Phase HPLC (UV Detection).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 280 nm (Absorption of the veratryl moiety).

  • Retention Time: Expect elution around 4.5 - 5.5 min (depending on flow rate). The amino group makes it relatively polar compared to the nitrile precursor.

Process Visualization (DOT Diagram)

G Start 3,4-Dimethoxyphenyl- acetonitrile Step1 Hydroxymethylation (Paraformaldehyde/Base) Start->Step1 DMSO, 40°C Inter Intermediate: 2-(Hydroxymethyl)-2- (3,4-dimethoxyphenyl)acetonitrile Step1->Inter Aldol-like Step2 Reduction (LiAlH4 / THF) Inter->Step2 Hydride Red. Crude Crude Amino Alcohol (Free Base Oil) Step2->Crude Fieser Workup Salt Salt Formation (HCl / Ether) Crude->Salt Stabilization Final Final Product: HCl Salt (Solid) Salt->Final Crystallization Stock Stock Solution (10 mM in DMSO) Final->Stock Dissolution

Caption: Workflow for the synthesis and stabilization of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol.

References

  • Tropic Acid Derivative Synthesis

    • Source: "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile."[6] Patent CN101475511A. (Describes the precursor synthesis).

    • Context: Provides the foundation for the starting material prepar
  • Reduction of Nitriles to Amino Alcohols

    • Source: "The reductive decyanation reaction: an overview and recent developments."[7] Beilstein J. Org. Chem. 2017.

    • Context: Mechanistic grounding for the LiAlH4 reduction of the nitrile-alcohol intermedi
  • General Properties of 3-Amino-2-phenylpropan-1-ol Scaffold

    • Source: PubChem CID 11286566.
    • Context: Structural confirmation and safety d
  • Laboratory Handling of Amino Alcohols

    • Source: "Preparation of Aminoalcohols and Their Application...
    • Context: Best practices for handling hygroscopic amino alcohol intermedi

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-3A2DMP-001 Status: Open Priority: High (Research & Development) Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

Target Molecule: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Chemical Structure: HO-CH₂-CH(Ar)-CH₂-NH₂ (where Ar = 3,4-dimethoxyphenyl) Class:


-Aryl-

-amino alcohol Common Applications: Chiral intermediate for isoquinoline alkaloids, calcium channel blocker analogs, and norepinephrine reuptake inhibitors.[1]

Technical Context: This molecule presents a classic "amino-alcohol paradox" in purification: the 3,4-dimethoxyphenyl group imparts significant lipophilicity, while the 1,3-amino-alcohol motif creates high water solubility and chelation potential.[1] Users typically encounter difficulties in crystallizing the free base (often a viscous oil) and suffer yield losses during aqueous workup due to partition coefficients (


) that favor the aqueous phase at neutral/acidic pH.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is a viscous oil that refuses to crystallize. How do I get a solid?"

Diagnosis: The free base of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol is likely a low-melting amorphous solid or oil due to the conformational flexibility of the propyl chain and the disruption of crystal packing by the methoxy groups.[1]

Solution: Salt Formation Strategy Do not attempt to crystallize the free base directly.[1] Convert it to a salt.[1] The Oxalate or Hydrochloride salts are historically the most robust for this class of compounds.[1]

  • Protocol (Oxalate Salt):

    • Dissolve the crude oil in a minimal amount of warm Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Add 1.05 equivalents of anhydrous Oxalic Acid dissolved in warm EtOH.

    • Allow to cool slowly to room temperature, then refrigerate (4°C).

    • The oxalate salt usually crystallizes as a stable, non-hygroscopic solid, effectively rejecting non-basic impurities (e.g., unreacted esters or dimeric byproducts).[1]

  • Protocol (HCl Salt):

    • Warning: Avoid aqueous HCl, which traps the product in water.[1] Use HCl in Dioxane (4M) or HCl in Methanol .[1] Add dropwise to an ethereal solution (Et₂O or MTBE) of the amine until pH ~2.[1] The salt should precipitate instantly.[1]

Issue 2: "I am losing >40% of my mass during the aqueous workup."

Diagnosis: The 1,3-amino alcohol motif is highly polar.[1] At neutral pH, the amine is partially protonated; even as a free base, hydrogen bonding with water is significant.[1] Standard EtOAc/Water extractions are inefficient.[1]

Solution: "Salting Out" & pH Control [1]

  • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 12) using NaOH or KOH before extraction.[1] This ensures the amine is fully deprotonated (

    
    ).[1]
    
  • Salting Out: Saturate the aqueous phase with NaCl (brine) or K₂CO₃ . This disrupts the hydrogen bonding network and forces the organic amine into the organic layer.[1]

  • Solvent Choice: Switch from Ethyl Acetate to Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] The latter mixture is aggressive and highly effective for polar amines.[1]

Issue 3: "The product contains a persistent boron or aluminum impurity (gel/emulsion)."[1]

Diagnosis: If synthesized via reduction of an amide, acid, or ester using


 or 

, the 1,3-amino alcohol moiety forms stable chelate complexes (aluminates or borates) that resist hydrolysis.[1]

Solution: The Fieser or Rochelle Salt Quench [1]

  • For Aluminum (

    
    ):  Use the Fieser Method  (n g hydride : n mL water : n mL 15% NaOH : 3n mL water).[1] The granular precipitate is easily filtered.[1]
    
  • For Boron (

    
    ):  A simple water quench is insufficient.[1] You must reflux the crude reaction mixture with Methanol/HCl  or Ethanolamine  for 2-4 hours to break the B-N/B-O bonds.[1] The boron will form a volatile trimethyl borate ester (with MeOH) that can be evaporated.[1]
    

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (For Free Base)

Use this if salt formation fails or for small-scale purification.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: DCM : Methanol : Ammonium Hydroxide (


).[1]
  • Gradient: Start at 95:5:0.5

    
     End at 90:10:1.
    
  • Critical Step: The

    
     is mandatory.[1] Without it, the amine will streak (tailing) due to interaction with acidic silanols, leading to poor separation and loss of material.[1]
    

Data Table: Solvent System Efficacy

Solvent System

Value
TailingResolution
100% EtOAc0.05SeverePoor
10% MeOH / DCM0.25ModerateFair
10% MeOH / DCM / 1%

0.45 Minimal Excellent
Protocol B: Recrystallization of the Hydrochloride Salt

Best for >5g scale up.[1]

  • Dissolution: Dissolve 10g of crude amine salt in 50 mL of boiling Isopropanol (IPA) .

  • Cloud Point: Add Diisopropyl Ether (IPE) or MTBE dropwise to the boiling solution until a faint turbidity persists.

  • Clarification: Add 1-2 mL of IPA to clear the solution.

  • Crystallization: Let stand at room temperature for 4 hours, then 0°C for 12 hours.

  • Filtration: Filter the white needles and wash with cold IPE.[1]

    • Expected Recovery: 75-85%[1]

    • Purity: >98% HPLC[1]

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol) Quench Quench Method (Depends on Reductant) Start->Quench CheckState Physical State Check Quench->CheckState Solid Solid Precipitate CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil (Most Likely) Recryst Recrystallization (IPA/Ether) Solid->Recryst SaltForm Salt Formation (HCl or Oxalate) Oil->SaltForm Preferred Route Column Flash Chromatography (DCM/MeOH/NH4OH) Oil->Column Small Scale (<1g) SaltForm->Recryst Final Pure Product (>98% Purity) Column->Final Recryst->Final

Caption: Decision matrix for purifying 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol based on physical state and scale.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to purify this? A: Yes, but with caution. The "Back-Extraction" method is effective:

  • Extract crude organic (DCM) with 1M HCl (Product goes to Aqueous).[1]

  • Wash Aqueous Acid with Ether (Removes non-basic impurities like neutral dimers).[1]

  • Basify Aqueous layer to pH 12 (Keep cool to prevent decomposition).[1]

  • Extract back into DCM.[1] Note: If your impurity is another amine (e.g., regioisomer), this method will not separate them.[1]

Q: The NMR shows a split in the peaks. Is it a mixture of diastereomers? A: The molecule HO-CH₂-CH(Ar)-CH₂-NH₂ has one chiral center at C2.[1] Unless you performed an asymmetric synthesis, you have a racemic mixture (enantiomers).[1] In an achiral solvent (


), these should appear identical. If you see split peaks, check for:
  • Rotamers: (Unlikely for primary amines).

  • Salt formation: Partial protonation can shift peaks.[1]

  • Regioisomer impurity: Check if you have the 2-amino-3-aryl isomer (phenylalaninol type) present.[1]

Q: Is the compound light sensitive? A: The 3,4-dimethoxyphenyl (veratryl) group is electron-rich and susceptible to photo-oxidation over time, turning yellow/brown.[1] Store the purified salt in amber vials under argon at -20°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine salt crystallization techniques).

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Detailed protocols for breaking amine-boron chelates). [1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Guide for selecting Oxalate/HCl for lipophilic amines). [1]

  • Kulla, H., et al. (2017).[1] "Resolution of Amino Alcohols via Diastereomeric Salt Formation." Organic Process Research & Development. (Methodology applicable to 1,3-amino alcohols).[1][2][3]

Sources

Technical Support Center: Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy. The primary route discussed involves a two-step sequence: a Michael addition to form a nitro-ester intermediate, followed by a dual reduction. Our focus will be on anticipating and solving the side reactions and handling issues inherent in this pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: Low Conversion and/or Polymerization During Michael Addition

Question: My Michael addition of nitromethane to ethyl 2-(3,4-dimethoxyphenyl)acrylate is resulting in low yields of the desired nitro-ester, and I'm observing a significant amount of polymeric material. What is causing this and how can I fix it?

Answer: This is a common issue stemming from the delicate balance of reactivity required for the Michael addition. The acrylate substrate is prone to anionic polymerization, especially under harsh basic conditions.

Probable Causes & Solutions:

  • Incorrect Base: Strong, non-nucleophilic bases are preferred. If you are using a base like sodium hydroxide or potassium tert-butoxide, you risk saponification of the ester or uncontrolled polymerization.

    • Solution: Switch to a milder organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a phase-transfer catalyst like Triton B. These promote the Michael addition while minimizing side reactions.

  • Temperature Control: The reaction is exothermic. A runaway reaction can quickly lead to polymerization.

    • Solution: Maintain strict temperature control. Initiate the reaction at 0°C and allow it to slowly warm to room temperature. Use an ice bath to manage any exotherms, especially during the addition of the base.

  • Purity of Reagents: Residual acid or other impurities in your starting materials can interfere with the catalyst and reaction pathway.

    • Solution: Ensure your ethyl 2-(3,4-dimethoxyphenyl)acrylate is pure and free of acidic residues from its synthesis. Distill or recrystallize it if necessary. Use freshly opened or properly stored nitromethane.

Problem 2: Incomplete Reduction & Formation of Intermediates with LiAlH₄

Question: After the lithium aluminum hydride (LiAlH₄) reduction of my nitro-ester intermediate, TLC and LC-MS analysis show multiple products. I suspect incomplete reduction of either the nitro group or the ester. How can I ensure the reaction goes to completion?

Answer: LiAlH₄ is a powerful reducing agent, but the reduction of a nitro group, in particular, is a stepwise process that can be halted at intermediate stages like the nitroso or hydroxylamine species if conditions are not optimal.[1]

Probable Causes & Solutions:

  • Insufficient Reducing Agent: Both the nitro group and the ester require multiple hydride equivalents for complete reduction. Stoichiometric miscalculations are a frequent source of error. The nitro group alone consumes 6 hydride equivalents.

    • Solution: Use a significant excess of LiAlH₄, typically 4-5 molar equivalents relative to your nitro-ester, to ensure sufficient hydride is available to drive both reductions to completion.

  • Poor Reagent Quality: LiAlH₄ is highly reactive with atmospheric moisture. A reagent that has been improperly stored will have reduced activity.

    • Solution: Use a fresh bottle of LiAlH₄ or titrate your existing stock to determine its active hydride content.

  • Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: Perform the reaction in a high-boiling ether solvent like tetrahydrofuran (THF) and heat to reflux for several hours after the initial addition is complete. Monitor the reaction by TLC until the starting material is fully consumed. An "inverse addition" (adding the substrate solution slowly to the LiAlH₄ suspension) can also maintain an excess of hydride throughout the reaction, preventing intermediate buildup.[2]

Problem 3: Critically Low Yield After Aqueous Work-up

Question: The reaction appears complete by TLC, indicating good conversion to the polar amino alcohol product. However, after the aqueous work-up of the LiAlH₄ reaction, my isolated yield is extremely low. Where is my product?

Answer: This is arguably the most common issue when working with LiAlH₄ reductions of polar, chelating molecules like amino alcohols. Your product is likely trapped in the aluminum salt emulsion formed during the work-up.[2]

Probable Cause & Solution:

  • Product Sequestration by Aluminum Salts: Quenching LiAlH₄ with water and acid generates gelatinous aluminum hydroxides/oxides. The bifunctional amino alcohol product can chelate strongly to these aluminum salts, making it impossible to extract into the organic phase.

    • Solution: The Fieser Work-up. This validated procedure is designed to produce granular, easily filterable aluminum salts, liberating your product. For every 'X' grams of LiAlH₄ used in the reaction, sequentially and carefully add the following with vigorous stirring:

      • 'X' mL of water (slowly, to quench excess hydride)

      • 'X' mL of 15% (w/v) aqueous NaOH (to form sodium aluminate)

      • '3X' mL of water (to precipitate granular aluminum oxides)

    After the final addition, stir the mixture for 30-60 minutes. The result should be a fine, white, granular precipitate that can be easily removed by filtration. The product will be in the filtrate, which can then be extracted.

Experimental Protocols & Data

Synthetic Pathway Overview

The recommended synthetic pathway is illustrated below.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dual Reduction Veratraldehyde 3,4-Dimethoxybenzaldehyde Acrylate Ethyl 2-(3,4-dimethoxyphenyl)acrylate Veratraldehyde->Acrylate Knoevenagel NitroEster Ethyl 2-(3,4-dimethoxyphenyl) -3-nitropropanoate Acrylate->NitroEster + Nitromethane + DBU, THF, 0°C to RT Target 3-Amino-2-(3,4-dimethoxyphenyl) propan-1-ol NitroEster->Target 1. LiAlH4 (4-5 eq.), THF, Reflux 2. Fieser Work-up

Caption: Proposed two-step synthesis pathway.

Protocol 1: Reduction of Ethyl 2-(3,4-dimethoxyphenyl)-3-nitropropanoate
  • Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with lithium aluminum hydride (4.5 eq.) and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve the nitro-ester intermediate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (stain with ninhydrin to visualize the amine product).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Following the procedure outlined in Troubleshooting Problem 3 , carefully add water, followed by 15% NaOH solution, and finally a larger portion of water.

  • Isolation: Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by crystallization of its hydrochloride salt or by column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol with 1% triethylamine).

Table 1: Comparison of Potential Reducing Agents
Reducing Agent SystemFunctional Groups ReducedProsCons
LiAlH₄ Nitro & EsterStrong, reliable, well-documented for dual reductions.[3][4]Pyrophoric, difficult work-up, requires anhydrous conditions.
BH₃•THF Ester & Nitro (slower)Easier work-up than LiAlH₄.May require harsher conditions for nitro reduction; can be less efficient.
H₂ / Raney Ni Nitro & EsterClean, no metal salt byproducts.Requires high-pressure equipment; catalyst can be pyrophoric.
Fe / HCl then LiBH₄ Stepwise: Nitro, then EsterSelective, cost-effective for nitro reduction.[2]Requires two separate reaction steps, increasing process time.

FAQs

Q1: Are there alternative synthetic routes to this molecule? Yes, other routes exist, such as those starting from chiral amino acid precursors like D-phenylalanine derivatives. However, these often involve more steps, including protection/deprotection and functional group interconversions. The Michael addition/reduction route is often preferred for its convergence and atom economy.

Q2: My final product is a thick oil. How can I induce crystallization? Amino alcohols are notoriously difficult to crystallize as free bases. The most reliable method is to convert the product to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like isopropanol or ethyl acetate, and then add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration and washed with cold ether.

Q3: What causes the formation of hydroxylamine byproducts? The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. If there is an insufficient amount of reducing agent or the reaction is quenched prematurely, the hydroxylamine can be isolated as a significant byproduct.[5] This is why using a sufficient excess of LiAlH₄ and ensuring the reaction goes to completion is critical.

G Nitro R-NO₂ Nitroso R-NO Nitro->Nitroso +2[H] Hydroxylamine R-NHOH Nitroso->Hydroxylamine +2[H] Amine R-NH₂ Hydroxylamine->Amine +2[H]

Caption: Stepwise reduction of a nitro group.

References

  • BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • BenchChem. (2025). Technical Support Center: Optimizing 3-Aminopropanal Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • D'Andrea, L., & Jademyr, S. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Reddit contributors. (2019). Nitrostyrene reduction. r/OrganicChemistry.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
  • Author not specified. (n.d.). Reduction of Nitrostyrenes using Red-Al.
  • Organic Chemistry Portal. (n.d.).
  • Commonorganicchemistry.com. (n.d.). Nitro Reduction - Common Conditions.
  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene.

Sources

Technical Support Center: Synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol. The purity of this key intermediate is paramount for its successful application in subsequent synthetic steps, particularly in pharmaceutical development where even minor impurities can have significant downstream effects.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, mitigate, and eliminate impurities in your preparations.

Section 1: Synthesis Overview & Critical Control Points

A prevalent and effective method for preparing 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol involves the reduction of a β-amino ketone intermediate. This intermediate is typically formed via a Mannich-type reaction.[3] The overall process presents several critical junctures where impurities can be introduced. Understanding these points is the first step toward effective control.

SynthesisWorkflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction & Purification Start 3,4-Dimethoxyphenylacetone + Formaldehyde + Amine (e.g., Dimethylamine HCl) Mannich Mannich Reaction Start->Mannich Acid or Base Catalyst Ketone β-Amino Ketone Intermediate Mannich->Ketone CCP1 CCP1: Control of Mannich Reaction Stoichiometry & Temperature Mannich->CCP1 Reduction Stereoselective Reduction Ketone->Reduction Reducing Agent (e.g., NaBH4, LAH) Crude Crude Product (Mixture of Diastereomers, SM, Byproducts) Reduction->Crude CCP2 CCP2: Choice of Reducing Agent & Temperature for Stereocontrol Reduction->CCP2 Purification Purification Cascade (Extraction, Chromatography/Crystallization) Crude->Purification CCP3 CCP3: Effective Quenching & Workup to Remove Reagent Byproducts Crude->CCP3 Final Pure 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol Purification->Final

Caption: General synthetic workflow highlighting critical control points (CCPs).

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted starting ketone. What went wrong?

A: This is a common issue often related to the reduction step. The causality can be traced to several factors:

  • Reagent Potency: Borohydride and aluminum hydride reducing agents are highly sensitive to moisture. Ensure you are using a freshly opened bottle or a properly stored reagent. The reducing power of older reagents can be significantly diminished.

  • Insufficient Stoichiometry: While a slight excess of the reducing agent is typical, a significant undercharge will lead to an incomplete reaction. Recalculate the molar equivalents needed for your substrate.

  • Reaction Temperature: While lower temperatures are often used to improve stereoselectivity, some reductions can be sluggish if the temperature is too low.[3] If selectivity is not a primary concern, or if the reaction has stalled, consider allowing the mixture to slowly warm to room temperature.

  • Solvent Choice: The solubility of the reducing agent and the substrate in the chosen solvent is critical. For sodium borohydride (NaBH₄), alcoholic solvents like methanol or ethanol are common. For lithium aluminum hydride (LAH), ethereal solvents like THF or diethyl ether are required. Ensure your substrate is soluble in the reaction medium.

Q2: My final product is a mixture of diastereomers. How can I improve the stereochemical purity?

A: The reduction of the β-amino ketone creates a new stereocenter at the former carbonyl carbon, leading to potential diastereomers. Achieving high diastereoselectivity is a well-documented challenge in synthetic chemistry.[4]

  • Choice of Reducing Agent: Bulkier reducing agents can offer greater facial selectivity. Consider using derivatives of borohydride with sterically demanding substituents.

  • Chelation Control: The amino and keto groups can chelate to a metal cation, locking the molecule into a specific conformation that directs the hydride attack from the less hindered face. Adding a Lewis acid (e.g., ZnCl₂) can sometimes enhance this effect.

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) is a standard method to enhance stereoselectivity. The lower thermal energy reduces the chances of attack on the higher-energy transition state that leads to the undesired diastereomer.

  • Biocatalysis: For ultimate control, consider enzymatic reduction. Carbonyl reductases can offer exceptionally high levels of enantioselectivity and diastereoselectivity, providing a green and efficient alternative to classical chemical methods.[4]

Q3: I've isolated my product, but it's contaminated with an unknown impurity that has a similar polarity. What could it be?

A: Besides starting materials and diastereomers, several side-products can form. Impurity profiling is a critical aspect of process development.[5][6]

  • Over-reduction: If your starting material contains other reducible functional groups (though less likely in this specific molecule), they may also be reduced. More commonly, if the amine was protected with a reducible group (e.g., benzyl), this could be cleaved.

  • By-products from the Mannich Reaction: The Mannich reaction itself can generate impurities, such as bis-addition products, if stoichiometry is not carefully controlled.

  • Ring Closure/Rearrangement Products: Although less common under standard reduction conditions, certain pH or temperature excursions could potentially lead to unexpected molecular rearrangements.

To identify the impurity, high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC) are invaluable. Once identified, the reaction conditions can be modified to suppress its formation.

Table 1: Common Impurities and Mitigation Strategies
Impurity TypeProbable CauseIdentification MethodMitigation Strategy
Unreacted Ketone Inactive/insufficient reducing agent; low temperature.TLC, LC-MS, GC-MSUse fresh reagents, increase stoichiometry, allow reaction to warm.
Diastereomers Poor stereocontrol during reduction.Chiral HPLC, NMRLower reaction temperature, use bulky/chelating reducing agents.[3]
N-Oxides Air oxidation of the amine during workup or storage.LC-MSHandle crude amine under an inert atmosphere (N₂ or Ar).
Reagent Salts Incomplete quenching or washing during workup.NMR (inorganic signals), ICP-MSThoroughly quench the reaction and perform multiple aqueous washes.

Section 3: Purification Workflows

Effective purification is crucial for obtaining high-purity material. A multi-step approach is often the most robust.

PurificationFlowchart start Crude Reaction Mixture workup Quench & Acid-Base Extraction start->workup purity_check1 Assess Purity (TLC, LC-MS) workup->purity_check1 chromatography Flash Column Chromatography purity_check1->chromatography Impurities Present (Similar Polarity / Oil) crystallization Recrystallization purity_check1->crystallization Impurities Present (Different Polarity / Solid) end Pure Product purity_check1->end Purity >99% purity_check2 Assess Purity (NMR, HPLC >99%) chromatography->purity_check2 crystallization->purity_check2 purity_check2->chromatography Still Impure purity_check2->end Purity Confirmed

Caption: Decision flowchart for purification strategy.

Q: What is the best general-purpose purification method for my crude product?

A: An initial acid-base extraction is highly effective for removing non-basic organic impurities and inorganic salts. The basicity of the amino group allows the target compound to be selectively moved between aqueous and organic phases.

Protocol: Acid-Base Extraction
  • Quench: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium sulfate or Rochelle's salt (for LAH reductions) at 0 °C.

  • Dilute: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidify: Extract the organic layer with 1M hydrochloric acid (HCl) (3 x volumes). The protonated amino alcohol will move into the aqueous layer.

  • Wash: Wash the combined acidic aqueous layers with the organic solvent (2 x volumes) to remove any remaining non-basic impurities.

  • Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >11. This deprotonates the ammonium salt, regenerating the free amine.

  • Extract Product: Extract the now basic aqueous layer with a fresh organic solvent (3 x volumes). The neutral amino alcohol will move back into the organic phase.

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, yet potentially still crude, product.

Q: My product is still impure after extraction. Should I use chromatography or crystallization?

A: The choice depends on the nature of your product and the impurities.

Table 2: Comparison of Final Purification Techniques
TechniquePrincipleProsConsBest For...
Flash Chromatography Differential adsorption onto a stationary phase (e.g., silica gel).High resolution for similar compounds; applicable to oils and solids.Can be time-consuming; uses large solvent volumes; risk of product degradation on silica.Separating diastereomers or impurities with very similar polarity.
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.Highly efficient for removing small amounts of impurities; yields very pure material; scalable.Requires a solid product; finding a suitable solvent can be challenging; potential for product loss in the mother liquor.Removing minor impurities from a crystalline solid product.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the recommended analytical techniques for final purity assessment?

    • A: A combination of methods provides the most complete picture. ¹H and ¹³C NMR confirms the structure and can detect organic impurities. LC-MS is excellent for detecting trace impurities and confirming molecular weight.[8] For chiral purity, chiral HPLC is the gold standard. Gas Chromatography (GC) can also be used, but often requires derivatization of the polar hydroxyl and amino groups to improve volatility.[9][10]

  • Q: How should I properly store the purified compound?

    • A: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol, like many amino alcohols, should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the amine. It should be kept in a tightly sealed container to protect it from moisture and CO₂.

  • Q: My product is a persistent oil. How can I try to crystallize it?

    • A: First, ensure it is highly pure, as impurities often inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes) until it becomes cloudy (trituration). Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites. If you have a small amount of solid material from a previous batch, use it as a seed crystal.

  • Q: Can I purify my compound by forming a salt?

    • A: Yes, this is an excellent and often overlooked technique. Reacting the crude free base with an acid like oxalic acid or p-toluenesulfonic acid can form a highly crystalline salt that is easily purified by recrystallization.[7] The purified salt can then be treated with a base to regenerate the pure free amine. This method is particularly effective for removing non-basic impurities.

References

  • WO2001058848A1, A process for the purification of 3-amino-1,2-propanediol and 2-amino..., Google Patents.
  • PubChem, 3-Amino-2-(3,4,5-trimethoxyphenyl)propan-1-ol. URL: [Link]

  • EP0457559A2, Chiral synthesis of 1-aryl-3-aminopropan-1-ols, Google Patents.
  • MDPI, Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. URL: [Link]

  • EP1043306A2, 3-amino-3-arylpropan-1-ol-derivates, their preparation and use, Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD., 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. URL: [Link]

  • Semantic Scholar, Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. URL: [Link]

  • PubChem, 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol. URL: [Link]

  • CN103319354A, Synthesis method of 3-amino-1,2-propanediol, Google Patents.
  • ResearchGate, A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. URL: [Link]

  • ResearchGate, Synthesis of 3-amino-1-(3, 4-dimethoxyphenyl)-8_mathoxy_1H-benzo[f] chromene-carbonitrile (4). URL: [Link]

  • ResearchGate, Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. URL: [Link]

  • Indian Patents, a process for the possession of pure 3-amino-1, 2-propanediol. URL: [Link]

  • MySkinRecipes, 3-Amino-3-(3-methoxyphenyl)propan-1-ol. URL: [Link]

  • CN105758970A, Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography, Google Patents.
  • Pharmaffiliates, Formoterol-impurities. URL: [Link]

  • MySkinRecipes, 2-Amino-3-(4-methoxyphenyl)propan-1-ol. URL: [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Decision

In the landscape of isoquinoline alkaloid synthesis, the choice of amino alcohol precursor dictates the final pharmacophore. This guide focuses on 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol (herein referred to as


-Veratryl-

-Amino Alcohol
), a critical chiral building block.

Unlike its more common regioisomer (Norephedrine derivatives) which yields 1-substituted isoquinolines, this specific scaffold is the gateway to 4-aryl-1,2,3,4-tetrahydroisoquinolines (4-aryl-THIQs) . These 4-aryl derivatives represent a "privileged structure" in medicinal chemistry, essential for developing non-narcotic analgesics, dopamine reuptake inhibitors, and antidepressants.

This guide objectively compares the target molecule against its regioisomers and non-methoxylated analogs, providing experimental protocols for its most valuable application: the regioselective cyclization to 4-aryl-THIQs.

Comparative Analysis: Selecting the Right Precursor

The selection of a chiral amino alcohol precursor fundamentally alters the synthetic pathway and the resulting biological activity. The table below contrasts the target molecule with its primary alternatives.

Table 1: Structural and Synthetic Comparison[1]
FeatureTarget Molecule Alternative A (Regioisomer) Alternative B (Defunctionalized)
IUPAC Name 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol3-Amino-2-phenylpropan-1-ol
Structure Type

-Aryl-

-amino alcohol

-Aryl-

-amino alcohol

-Aryl-

-amino alcohol
Primary Cyclization Product 4-Aryl-THIQ 1-Aryl-THIQ 4-Aryl-THIQ
Cyclization Mechanism Modified Pictet-Spengler / Friedel-CraftsClassic Pictet-SpenglerModified Pictet-Spengler
Electronic Activation High (Veratryl group +M effect)High (Veratryl group +M effect)Low (Unsubstituted Phenyl)
Cyclization Yield (Standard) 85-92% (Favored by EDGs)90-95%45-60% (Requires harsh acid)
Key Pharmacological Role Dopamine/Serotonin transporter ligandsAdrenergic agonists (Cathinone analogs)General CNS scaffolds
Technical Insight: The "Methoxy Advantage"

The presence of the 3,4-dimethoxy (veratryl) group in the target molecule is not merely decorative. In electrophilic aromatic substitutions (like the Pictet-Spengler cyclization), these Electron Donating Groups (EDGs) significantly lower the activation energy of the ring closure.

  • Target Molecule vs. Alternative B: The non-methoxylated analog (Alt B) often requires superacids (triflic acid) or high temperatures to cyclize. The target molecule, activated by the methoxy groups, can often cyclize under milder conditions or with higher regioselectivity.

Visualizing the Divergent Pathways

The diagram below illustrates how the specific regiochemistry of the starting material dictates the final scaffold.

RegioDivergence Start Starting Material Selection Target 3-Amino-2-(3,4-dimethoxy phenyl)propan-1-ol (Target Molecule) Start->Target Beta-Aryl Alt 2-Amino-1-(3,4-dimethoxy phenyl)propan-1-ol (Regioisomer) Start->Alt Alpha-Aryl Mech1 Friedel-Crafts / Modified Pictet-Spengler Target->Mech1 + HCHO / H+ Mech2 Classic Pictet-Spengler Alt->Mech2 + HCHO / H+ Prod1 4-Aryl-THIQ (Dopamine Ligand Scaffold) Mech1->Prod1 Prod2 1-Aryl-THIQ (Adrenergic Scaffold) Mech2->Prod2

Figure 1: Regiodivergent synthesis pathways. The position of the amino group relative to the aryl ring determines whether the final isoquinoline is 1-substituted or 4-substituted.

Experimental Protocol: Microwave-Assisted Cyclization

This protocol validates the superior reactivity of the target molecule compared to non-activated analogs. It utilizes a microwave-assisted


-amidoalkylation approach, which is greener and faster than traditional reflux methods.

Objective: Synthesis of 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline.

Reagents & Equipment[1][2][3]
  • Precursor: 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq).

  • Carbonyl Source: Formaldehyde (37% aq) or Paraformaldehyde (1.2 eq).

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA).

  • Solvent: Dichloromethane (DCM) or solvent-free (if using PPA).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Schiff Base Formation (In Situ):

    • Dissolve 1.0 mmol of the amino alcohol in 2 mL of DCM.

    • Add 1.2 mmol of formaldehyde.

    • Stir at room temperature for 15 minutes. Checkpoint: TLC (MeOH:DCM 1:9) should show consumption of the primary amine and formation of a less polar imine spot.

  • Cyclization (The Critical Step):

    • Add the acid catalyst (if using TFA, 2.0 eq; if PPA, use as solvent matrix).

    • Microwave Irradiation: Heat to 80°C (100W max power) for 15 minutes .

    • Note: Conventional heating would require reflux for 4-12 hours. The electron-rich veratryl ring allows this rapid conversion.

  • Quench and Workup:

    • Basify the mixture to pH 10 using 20% NaOH (aq) or saturated

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>90%) for subsequent steps.

    • If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

Self-Validation Criteria
  • 1H NMR Signal: Look for the disappearance of the aromatic protons para to the cyclization site. In the 4-aryl-THIQ product, the C1 protons (benzylic next to Nitrogen) typically appear as a singlet or AB quartet around

    
     3.8–4.2 ppm, distinct from the starting material's aliphatic signals.
    
  • Yield Expectation: >85% for the dimethoxy target; <60% for the non-methoxy analog under identical conditions.

Mechanistic Deep Dive

Why does this specific isomer yield the 4-aryl scaffold?

In the 2-amino-1-aryl isomer (Alternative A), the aryl ring is attached to the carbon adjacent to the hydroxyl group. The closure occurs onto the iminium ion formed at the nitrogen, creating a ring where the aryl group ends up at position 1 (next to the nitrogen).

In the 3-amino-2-aryl isomer (Target), the aryl ring is "one carbon over" from the alcohol/amine terminus. When the iminium ion forms (from the amine + aldehyde), the closure via Electrophilic Aromatic Substitution forces the aryl group into position 4 of the newly formed piperidine ring.

Mechanism Step1 Imine Formation (R-N=CH2) Step2 Acid Activation (Iminium Ion) Step1->Step2 H+ Step3 Intramolecular EAS (Ring Closure) Step2->Step3 e- rich Ar attack Step4 Re-aromatization Step3->Step4 -H+

Figure 2: Simplified mechanism of the cyclization. The electron-rich 3,4-dimethoxy ring acts as the nucleophile in Step 3, significantly accelerating the reaction compared to unsubstituted analogs.

References

  • Manolov, S., et al. (2015).[1] "Microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines." ResearchGate.[1]

  • Xu, X., et al. (2021).[2][3] "Palladium-catalyzed synthesis of 4-substituted isoquinolines." RTI International / PubMed.

  • Olofsson, B., & Somfai, P. (2002).[4] "A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2021). "2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol (Regioisomer Data)." National Library of Medicine. [3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.